(2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Overview
Description
(2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a piperidine and a pyrrolidine ring. Compounds containing these structures are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . The exact target would depend on the specific configuration and functional groups of the compound.
Mode of Action
The interaction of the compound with its target would likely involve the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. This could lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways might be affected by this compound. Many drugs that contain piperidine and pyrrolidine rings are involved in pathways related to neurotransmission, inflammation, and cell growth .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by factors such as its size, polarity, and the presence of functional groups. For instance, the ethoxymethyl group might enhance the compound’s lipophilicity, potentially improving its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound were to act as an inhibitor of a particular enzyme, the result might be a decrease in the production of a specific metabolite .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, certain functional groups might be prone to hydrolysis at low pH, which could affect the compound’s stability .
Properties
IUPAC Name |
[2-(ethoxymethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-10-12-5-3-4-8-15(12)13(16)11-6-7-14-9-11/h11-12,14H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQJIBIKZDZKKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C(=O)C2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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